molecular formula C15H17N5O6S B8071253 TRIBENURON-METHYL

TRIBENURON-METHYL

Cat. No.: B8071253
M. Wt: 395.4 g/mol
InChI Key: YYAVDVIWOQBFAP-UHFFFAOYSA-N
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Description

Tribenuron-methyl (methyl 2-[4-methoxy-6-methyl-1,3,5-triazin-2-yl(methyl)carbamoylsulfamoyl]benzoate) is a sulfonylurea herbicide classified under HRAC Group B (ALS inhibitors) . It inhibits acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), leading to plant growth cessation and death within 7–21 days post-application . Primarily used in wheat fields, it targets broad-leaved weeds like cleavers (Galium aparine) and pigweed (Amaranthus retroflexus), with a recommended application rate of 22.5 g active ingredient per hectare (g ai/ha) in North China . Its rapid foliar absorption and translocation make it effective post-emergence, though efficacy is enhanced by surfactants .

Properties

IUPAC Name

methyl 2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylcarbamoylsulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O6S/c1-9-17-12(19-15(18-9)26-3)8-16-14(22)20-27(23,24)11-7-5-4-6-10(11)13(21)25-2/h4-7H,8H2,1-3H3,(H2,16,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAVDVIWOQBFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)OC)CNC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001339585
Record name Methyl 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001339585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Limitations of Traditional Methods:

  • Safety Hazards : Phosgene’s toxicity necessitated specialized equipment.

  • Low Yield : Multi-solvent systems and incomplete reactions limited yields to 60–70%.

  • Energy Intensity : Reflux conditions and solvent distillation increased energy consumption.

One-Pot Synthesis Method

The one-pot method represents a significant advancement, consolidating reaction steps into a single vessel using xylene as the sole solvent and n-butyl isocyanate as a catalyst. This approach, patented by Jiangsu Agrochem Laboratory Co., Ltd., achieves yields exceeding 80% while mitigating safety risks.

Reaction Mechanism and Conditions:

  • First Reaction :
    Methyl o-sulfamoylbenzoate reacts with solid phosgene (triphosgene) in xylene at reflux temperature (138–144°C) for 3 hours. The use of solid phosgene eliminates gaseous phosgene handling, enhancing safety.

  • Second Reaction :
    The intermediate reacts with methyl triazine at 70°C for 2 hours. The same solvent (xylene) is retained, eliminating solvent-switching steps.

Table 1: One-Pot Synthesis Parameters

ParameterValue
Catalystn-Butyl isocyanate
Catalyst:Molar Ratio0.6:1 (catalyst:substrate)
SolventXylene
First Reaction Temp/Time138–144°C / 3 hours
Second Reaction Temp/Time70°C / 2 hours
Yield80.2–80.4%

Advantages of One-Pot Synthesis:

  • Simplified Equipment : Single-reactor use reduces capital costs.

  • Energy Efficiency : Eliminates solvent distillation between steps.

  • Catalyst Recycling : n-Butyl isocyanate and xylene are recoverable via vacuum distillation, reducing waste.

Comparative Analysis of Synthesis Methods

The table below contrasts traditional and one-pot methods:

Table 2: Traditional vs. One-Pot Synthesis

ParameterTraditional MethodOne-Pot Method
Phosgene FormGaseousSolid (triphosgene)
Solvent SystemMultiple solventsSingle solvent (xylene)
Reaction Steps2 (separate vessels)1 (single vessel)
Yield60–70%>80%
Energy ConsumptionHigh (reflux + distillation)Moderate (reflux only)
SafetyHazardous (phosgene gas)Improved (solid reagent)

Quality Control and Impurity Management

The FAO evaluation of this compound highlights stringent quality standards:

  • Impurity Limits : Residual solvents (e.g., xylene) are capped at 1.3 g/kg, deemed non-hazardous based on toxicological assessments.

  • Batch Consistency : Five-batch analyses confirm reproducible yields and impurity profiles.

  • Mutagenicity Testing : In-vitro assays confirm no mutagenic effects, aligning with global regulatory standards .

Chemical Reactions Analysis

Hydrolysis and Degradation

Tribenuron-methyl undergoes hydrolytic degradation, which can be influenced by environmental conditions such as pH and temperature. The primary degradation products identified through studies include:

  • 2-methoxy-4-methylamino-6-methyl-1,3,5-triazine (P1)

  • Methyl 2-aminosulfonylbenzoate (P2)

  • Saccharin (P3)

The degradation kinetics of this compound in aqueous solutions show that hydrolysis is slower than photoinduced degradation under sunlight. Both processes yield similar degradation products but differ in their reaction rates .

Photoinduced Degradation

The herbicide is also susceptible to photoinduced degradation when exposed to sunlight. Studies indicate that while the degradation products are the same as those formed through hydrolysis, the reaction kinetics are significantly faster under UV light compared to natural sunlight . This process does not lead to complete mineralization but results in products that retain comparable toxicity levels to the parent compound.

Impurities and Manufacturing Process

The manufacturing process of this compound can introduce various impurities, which may impact its efficacy and safety profile. For instance, batch analyses have shown that certain impurities can be present at levels exceeding regulatory limits. The FAO specifications indicate a minimum purity of 950 g/kg for technical formulations of this compound .

Mutagenicity Studies

In vitro mutagenicity assays conducted on this compound have shown no evidence of reverse mutation in Salmonella typhimurium strains, indicating a low risk of mutagenic effects from the herbicide . The purity level during these tests was around 98.5%, reinforcing the compound's safety profile under specified conditions.

Target-Site Resistance

Resistance to this compound has been documented in certain weed populations, primarily due to mutations in the ALS gene. A notable mutation identified is Trp-574-Leu, which significantly increases the resistance factor against this compound, making it less effective at standard application rates .

Non-Target-Site Resistance

Research has also highlighted non-target-site resistance mechanisms involving enhanced metabolic degradation via cytochrome P450 enzymes. This dual mechanism complicates control strategies and necessitates integrated weed management practices to mitigate resistance development .

Environmental Impact and Biodegradation

Scientific Research Applications

Field Studies

Numerous studies have demonstrated the effectiveness of TBM against various weed species:

  • Control of Chenopodium album : A study reported that TBM applied at 15 g/ha achieved 85-88% control of Chenopodium album. Increasing the dosage enhanced control rates, with 30 g/ha yielding similar results to higher doses .
  • Mixed Applications : TBM's efficacy increases when combined with surfactants or other herbicides. For instance, adding a non-ionic surfactant improved its effectiveness significantly .

Environmental Impact

Research indicates that TBM has low mammalian toxicity and poses minimal environmental risks when used appropriately. Its application at low doses reduces the likelihood of adverse effects on non-target organisms .

Case Study 1: Embedded Herbicide Formulations

A study explored the use of TBM embedded in biodegradable matrices for weed control in tomato and beet crops. The results showed that this method not only improved crop yield but also enhanced the nutritional quality of the produce, increasing vitamin C concentrations significantly compared to conventional methods .

Case Study 2: Resistance Management

In Iran, a comprehensive survey was conducted to assess resistance against TBM among broadleaf weeds in wheat fields. Researchers collected samples from various regions and found that repeated applications led to resistance development in certain weed populations. This highlights the importance of rotating herbicides and employing integrated management practices to mitigate resistance issues .

Summary of Research Findings

Study FocusFindings
Efficacy Against Weeds85-88% control of Chenopodium album at 15 g/ha; increased efficacy with surfactants
Environmental SafetyLow toxicity to mammals; minimal ecological impact when used correctly
Nutritional EnhancementIncreased vitamin C levels in crops treated with embedded TBM formulations
Resistance IssuesDevelopment of resistant weed populations necessitates integrated management strategies

Mechanism of Action

The compound exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and growth in the shoots and roots of the plant, ultimately causing plant death .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonylurea Herbicides

Compound Target Enzyme Key Structural Features Application Rate (g ai/ha)
This compound ALS Methyl-substituted urea moiety 22.5 (wheat)
Bensulfuron-methyl ALS Benzene ring + pyrimidine heterocycle 75 (rice)
Halosulfuron-methyl ALS Triazinylsulfonylurea + halogenated groups 67.5 (corn)
Azimsulfuron ALS Imidazolinone-linked sulfonylurea 20–40 (rice)

Efficacy Against Weed Species

This compound exhibits specificity for broad-leaved weeds but poor activity against grassy weeds. In field trials, it achieved <30% weed control efficiency (WCE) against grassy weeds, whereas clodinafop-propargyl (an ACCase inhibitor) and pyroxsulam (ALS inhibitor) achieved >90% WCE . Conversely, this compound outperformed clodinafop-propargyl in controlling broad-leaved weeds, achieving >90% WCE in wheat fields .

Resistance Development and Cross-Resistance

Resistance to this compound is widespread due to ALS gene mutations. In China, 53.3% of cleavers populations exhibited resistance, compared to 36.7% for bensulfuron-methyl and 26.7% for halosulfuron-methyl . Cross-resistance patterns vary: 76.7% of populations resistant to this compound also showed resistance to other sulfonylureas, suggesting overlapping mechanisms .

Table 2: Resistance Rates in Cleavers Populations (2017–2020)

Herbicide Resistant Populations (%) Low Resistance (%) Susceptible (%)
This compound 53.3 23.3 23.3
Bensulfuron-methyl 36.7 30.0 33.3
Halosulfuron-methyl 26.7 50.0 23.3

Environmental Persistence and Hydrolysis

This compound’s hydrolysis in sediments is influenced less by steric/electronic parameters (e.g., parachor, atomic charge) compared to other sulfonylureas due to its methyl group .

Biological Activity

Tribenuron-methyl (TBM) is a systemic herbicide belonging to the sulfonylurea class, primarily used for controlling broadleaf weeds in cereal crops. Its biological activity is characterized by its mechanism of action, efficacy against various weed species, and the development of resistance among certain plant populations. This article delves into the biological activity of TBM, presenting research findings, case studies, and relevant data.

This compound functions by inhibiting acetohydroxyacid synthase (AHAS), an enzyme crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. The inhibition of this enzyme disrupts protein synthesis and leads to plant death. This mode of action makes TBM effective against a wide range of dicotyledonous weeds.

Efficacy Against Weeds

Research has demonstrated TBM's effectiveness against various weed species. A study reported that TBM applied at a rate of 15 g/ha resulted in 85-88% control of Chenopodium album under field conditions. Increasing the dosage further enhanced control rates, with optimal efficacy observed at higher concentrations .

Comparative Efficacy Data

The following table summarizes the biological efficacy of TBM against selected weed species:

Weed Species Rate (g/ha) Control (%)
Chenopodium album1585-88
Anagallis arvensis1573-100
Asphodelus tenuifolius1573-100
Malva parviflora1573-100

Case Studies on Resistance Development

The emergence of herbicide-resistant weed populations poses a significant challenge in agricultural practices. A notable case study identified resistance to TBM in Rapistrum rugosum populations in Europe. Trials showed that resistant populations could survive at double the maximum recommended field rate, indicating a resistance factor exceeding 188 .

Resistance Mechanism Insights

The resistance mechanisms observed include:

  • Target Site Modification : Alterations in the AHAS enzyme structure reduce binding affinity for TBM.
  • Metabolic Resistance : Enhanced detoxification processes that diminish herbicide concentration within plant tissues.

Research Findings on Biological Activity

A comprehensive study evaluated both free and embedded forms of TBM in a biodegradable matrix for their herbicidal activity. The results indicated that embedded TBM maintained its efficacy over time, showing sustained herbicidal effects compared to its free form. The study highlighted that by day 14, free TBM controlled Amaranthus retroflexus at 44.8%, while embedded TBM achieved a control rate of 53.3% .

Photosynthetic Activity Impact

The impact on photosynthetic activity was also assessed, revealing that embedded TBM had a lower initial effect on photosynthesis but resulted in prolonged suppression of weed growth compared to free TBM .

Q & A

Basic Research Questions

Q. How to design a controlled experiment to evaluate the herbicidal efficacy of tribenuron-methyl against resistant weed populations?

  • Methodological Answer :

  • Experimental Design : Use a randomized block design with replicated plots to test this compound at varying concentrations (e.g., 5–25 g ha⁻¹). Include positive controls (e.g., other ALS inhibitors like pyroxsulam) and negative controls (untreated plots). Monitor weed mortality rates, biomass reduction, and crop selectivity over 14–28 days.
  • Data Collection : Quantify ALS enzyme inhibition using spectrophotometric assays (e.g., acetolactate synthase activity measurements) to correlate herbicidal efficacy with biochemical targets .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment means. Ensure compliance with metric system standards and report data to ≤3 significant figures unless justified by instrument precision .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, impermeable lab coats, and safety goggles to prevent dermal exposure (H317 hazard). Respiratory protection (e.g., N95 masks) is required if aerosolization occurs .
  • Ventilation : Conduct experiments in fume hoods with ≥6 air changes per hour to minimize inhalation risks (P261 precaution) .
  • Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and dispose of contaminated waste via licensed hazardous waste facilities (P501 disposal) .

Q. How to determine the optimal application timing and dosage of this compound for weed control in wheat crops?

  • Methodological Answer :

  • Field Trials : Conduct multi-location trials during early post-emergence (2–4 leaf stage of weeds). Test split applications (e.g., 10 g ha⁻¹ at 14-day intervals) to assess residual activity.
  • Dose-Response Analysis : Fit data to log-logistic models (e.g., ED₅₀ calculations) to determine effective concentrations. Validate results with bioassays on ALS-inhibitor-resistant weeds .

Advanced Research Questions

Q. How to resolve contradictory data on this compound’s synergistic effects when combined with ACCase inhibitors like clodinafop-propargyl?

  • Methodological Answer :

  • Mechanistic Analysis : Compare ALS and ACCase enzyme inhibition kinetics using in vitro assays. Measure synergistic ratios (e.g., Colby’s method) to distinguish additive vs. synergistic interactions .
  • Field Validation : Replicate studies under varying soil pH and moisture conditions to identify environmental moderators of efficacy. Publish raw datasets to enable meta-analyses .

Q. What advanced analytical techniques are suitable for detecting this compound residues in environmental samples?

  • Methodological Answer :

  • Chromatography : Use HPLC-MS/MS with a C18 column and electrospray ionization (ESI) for trace-level detection (limit of quantification ≤0.01 ppm). Validate methods using spiked soil/water samples .
  • Environmental Modeling : Apply first-order decay models to predict half-life in aquatic systems (H410 hazard), incorporating pH-dependent hydrolysis rates .

Q. How to investigate the molecular basis of this compound resistance in weeds?

  • Methodological Answer :

  • Gene Sequencing : Amplify ALS gene regions (e.g., domains A–C) from resistant biotypes using PCR. Identify point mutations (e.g., Pro197→Ser) via Sanger sequencing .
  • Protein Modeling : Use homology modeling (e.g., SWISS-MODEL) to visualize mutation-induced structural changes in the ALS enzyme’s herbicide-binding site .

Q. What methodologies can assess the long-term ecological impacts of this compound on non-target soil microbiota?

  • Methodological Answer :

  • Metagenomics : Perform 16S rRNA sequencing on soil samples pre- and post-application to track shifts in microbial diversity. Pair with enzyme activity assays (e.g., dehydrogenase) to evaluate functional impacts .
  • Mesocosm Studies : Simulate field conditions in controlled environments to isolate this compound effects from confounding variables (e.g., rainfall, temperature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.